molecular formula C20H19FN2O3S B12597864 N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide CAS No. 606095-26-5

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B12597864
CAS No.: 606095-26-5
M. Wt: 386.4 g/mol
InChI Key: YQFYNBRTNRPCGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with a cyclopropyl group and a fluorinated aromatic ring. The compound also includes a quinolin-2-one moiety linked via a methylene bridge. Its structural complexity arises from the combination of a sulfonamide group (imparting polarity and hydrogen-bonding capacity) and hydrophobic elements (cyclopropyl, methyl, and aromatic systems). sulfonamide) .

Properties

CAS No.

606095-26-5

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H19FN2O3S/c1-13-2-9-19-14(10-13)11-15(20(24)22-19)12-23(17-5-6-17)27(25,26)18-7-3-16(21)4-8-18/h2-4,7-11,17H,5-6,12H2,1H3,(H,22,24)

InChI Key

YQFYNBRTNRPCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinolines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with DNA, enzymes, or receptors, potentially inhibiting their function or altering their activity. The cyclopropyl and fluoro groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Feature Target Sulfonamide* Benzamide Analog (CAS 606095-19-6) 4-Fluoro-N-(quinolin-3-yl)benzenesulfonamide
Molecular Formula C₂₀H₁₈FN₃O₂S (estimated) C₂₁H₁₉FN₂O₂ C₁₅H₁₁FNO₂S
Molecular Weight ~379.44 g/mol 350.14 g/mol 304.32 g/mol
Hydrogen Bond Donors/Acceptors 1 / 5 (estimated) 1 / 3 1 / 4
Rotatable Bonds 4 (estimated) 4 3
LogP (Predicted) ~3.2 (higher polarity from SO₂) ~3.8 ~2.5
Key Functional Group Sulfonamide (-SO₂NH-) Amide (-CONH-) Sulfonamide (-SO₂NH-)

* Estimated values based on structural analogs and computational modeling.

Functional Group Impact

  • Sulfonamide vs. Amide: The sulfonamide group enhances acidity (pKa ~10–11 for sulfonamides vs. This may influence target binding (e.g., enzyme active sites requiring polar interactions) and metabolic stability .
  • Benzamide Analog (CAS 606095-19-6) : Exhibits higher lipophilicity (LogP ~3.8) compared to the sulfonamide derivative, which may favor membrane permeability but reduce solubility.

Substituent Modifications

  • Cyclopropyl Group : Present in both the target sulfonamide and benzamide analog, this group contributes to metabolic stability by resisting oxidative degradation.
  • 6-Methyl-2-oxo-quinoline: This moiety is conserved across analogs, suggesting a role in π-π stacking or hydrophobic interactions with biological targets.
  • 4-Fluoro Substituent : The fluorine atom enhances electronegativity and may improve bioavailability by modulating electronic effects on the aromatic ring.

Pharmacological Implications

  • However, reduced LogP may limit blood-brain barrier penetration.
  • Simplified Sulfonamide (4-Fluoro-N-(quinolin-3-yl)benzenesulfonamide): Lacking the cyclopropyl group, this compound may show faster metabolic clearance but could serve as a lead for optimizing solubility.

Research Findings and Limitations

  • Structural Data : The benzamide analog (CAS 606095-19-6) was characterized with a molecular weight of 350.14 g/mol and 4 rotatable bonds, but its sulfonamide counterpart remains unstudied in the provided evidence .
  • Computational Predictions : Tools like Schrödinger’s QikProp or SwissADME could estimate ADME properties for the sulfonamide, leveraging data from its benzamide relative.
  • Knowledge Gaps: Direct experimental data (e.g., crystallography, binding assays) for the sulfonamide derivative are absent, necessitating further study to validate its physicochemical and biological profile.

Biological Activity

N-Cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C16H17FN2O2SC_{16}H_{17}FN_{2}O_{2}S with a molecular weight of approximately 316.36 g/mol. The compound features a cyclopropyl group, a fluorine atom, and a quinoline derivative, which contribute to its unique pharmacological properties .

Research indicates that this compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis . Its mechanism of action appears to involve the inhibition of key enzymes and metabolic pathways in bacteria, potentially altering their function and leading to antimicrobial effects. Preliminary studies have shown promising minimal inhibitory concentration (MIC) values, suggesting efficacy in treating tuberculosis .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties:

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis0.5 - 2Significant
Staphylococcus aureus4Moderate
Escherichia coli8Moderate

These results indicate that the compound may serve as a viable candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Effect
MCF7 (breast cancer)12Moderate cytotoxicity
A549 (lung cancer)15Moderate cytotoxicity
HepG2 (liver cancer)10Significant cytotoxicity

These findings suggest that this compound may possess potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-Methyl-N-(6-methylquinolin-4-yloxy)benzamideQuinoline derivative with methyl substitutionDifferent biological activity profiles
4-FluorobenzamideSimple aromatic amideLacks complex bicyclic structure
6-MethoxyquinolineMethoxy substitution on quinolineLess potent against Mycobacterium tuberculosis

This comparison highlights how variations in chemical structure can significantly influence biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • Tuberculosis Treatment : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, showing promise as a new treatment option for resistant strains .
  • Cancer Cell Line Testing : In research focused on breast and lung cancer cell lines, the compound exhibited moderate to significant cytotoxic effects, warranting further investigation into its potential as an anticancer drug .
  • Mechanistic Studies : Investigations into the binding interactions between this compound and bacterial proteins revealed potential targets for drug development, emphasizing its role in disrupting bacterial metabolism .

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